N-(cyclohexylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11,13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRBRYKVNOUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thiazole ring, a cyclohexylmethyl group, and a fluorophenyl moiety, which contribute to its biological activity. The presence of the thiazole ring is particularly notable, as thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Anticancer Properties
Research indicates that compounds similar to N-(cyclohexylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that N-acylphenothiazines, which share structural similarities, demonstrated higher cytotoxic activity against human leukemic and squamous carcinoma cell lines compared to their parent compounds . This suggests a potential for similar activity in our compound of interest.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The thiazole ring in this compound may enhance its ability to inhibit bacterial growth. A comparative study on thiazole derivatives indicated that modifications in the side chains could significantly affect their antibacterial potency .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the thiazole and fluorophenyl groups may facilitate interactions with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. Molecular docking studies on related compounds have shown promising binding affinities to targets like COX enzymes, suggesting anti-inflammatory properties as well .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Cytotoxic | Human Leukemia | 5.0 | |
| Compound B | Antimicrobial | E. coli | 10.0 | |
| Compound C | Anti-inflammatory | Rat Serum | 15.0 |
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of various thiazole derivatives, one analog demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 of 8 µM. This study highlights the potential of structurally similar compounds to exert selective toxicity towards cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of thiazole derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria. The study reported an IC50 value of 12 µM for a thiazole-based compound against methicillin-resistant Staphylococcus aureus (MRSA), indicating the promise of these compounds in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
